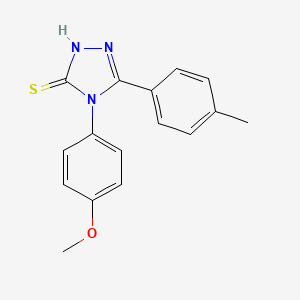![molecular formula C19H21N5O2S B2736444 N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-56-8](/img/structure/B2736444.png)
N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide, also known as ETTSA, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using a specific method that involves the reaction of 4-ethoxyaniline, 2-ethylphenylhydrazine, and carbon disulfide. ETTSA has shown promising results in scientific research applications, particularly in the field of cancer therapy.
Scientific Research Applications
Glutaminase Inhibitors
Research has focused on the synthesis and pharmacological evaluation of BPTES analogs, including compounds with sulfanylacetamide groups, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds, designed to improve drug-like molecular properties and aqueous solubility, have shown potential in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, indicating their significance in cancer research (Shukla et al., 2012).
Antimicrobial Activity
Sulfanylacetamide derivatives have been synthesized and evaluated for their antimicrobial properties. These studies include the synthesis of novel 1,3,4-oxadiazole and pyrazole derivatives, showing binding and moderate inhibitory effects in various assays against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), among others. These findings underscore the potential of sulfanylacetamide compounds in developing new antimicrobial agents (Faheem, 2018).
Anticancer Activity
Studies on the synthesis and anticancer activity of metal ion complexes derived from tetrazole-triazole compounds, including sulfanylacetamide derivatives, have shown promising results. These complexes have demonstrated cytotoxic effects against breast cancer cell lines, highlighting the potential of sulfanylacetamide-based compounds in cancer therapy (Ghani & Alabdali, 2022).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-3-14-7-5-6-8-17(14)24-19(21-22-23-24)27-13-18(25)20-15-9-11-16(12-10-15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYJCMIMPWSWGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)


![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-(p-tolyl)acetamide](/img/structure/B2736370.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2736372.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2736374.png)
![5-(1-((4-Ethoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2736376.png)

![N-[cyano(cyclopropyl)methyl]-3-(3-fluorophenyl)but-2-enamide](/img/structure/B2736378.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736382.png)
![3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2736383.png)
![1-(3-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2736384.png)